molecular formula C15H12Cl2O5 B1625660 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid CAS No. 61955-11-1

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid

Cat. No. B1625660
CAS RN: 61955-11-1
M. Wt: 343.2 g/mol
InChI Key: PPQSYNKZJVAYIU-UHFFFAOYSA-N
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Description

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid , also known as 2- [4- (2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid , is a chemical compound with the molecular formula C₁₅H₁₁Cl₂O₅ . It is a derivative of propanoic acid and contains two phenoxy groups linked by a propionic acid moiety. The compound is often encountered as its sodium salt form .

Scientific Research Applications

  • Synthesis of Metabolites for Agricultural Research : Tanaka et al. (1990) synthesized isomers of hydroxylated diclofop-methyl as potential standards for identifying the metabolites of diclofop-methyl in tolerant plant species, indicating its application in agricultural chemistry and plant metabolism studies (Tanaka, Wien, Zaylskie, & Hoffer, 1990).

  • Alternative Building Block in Material Science : Trejo-Machin et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid, a chemically related compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates its potential in developing bio-based materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

  • Photochemical Behavior Studies : Meunier, Gauvin, and Boule (2002) investigated the photochemical behavior of dichlorprop in aqueous solutions under various conditions, identifying multiple photoproducts. This research is significant in understanding the environmental behavior of similar compounds (Meunier, Gauvin, & Boule, 2002).

  • Environmental Toxicology and Worker Exposure Studies : Manninen et al. (1986) evaluated the exposure of farm workers to phenoxy acid herbicides, including 2-(2,4-dichlorophenoxy)propanoic acid, through urinalysis and other methods. This highlights its relevance in occupational health and environmental toxicology (Manninen, Kangas, Klen, & Savolainen, 1986).

  • Soil and Environmental Chemistry : Werner, Garratt, and Pigott (2012) reviewed experiments on the sorption of 2,4-D and other phenoxy herbicides to various soils and minerals, providing insights into soil chemistry and the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).

  • Analytical Chemistry for Herbicide Detection : Harvey (1986) developed a method for analyzing salt and ester formulations of phenoxy acid herbicides, including 2-(2,4-dichlorophenoxy)propanoic acid, by high-performance liquid chromatography. This is relevant for analytical chemistry, particularly in the agricultural sector (Harvey, 1986).

properties

IUPAC Name

2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O5/c1-8(15(19)20)21-9-2-4-10(5-3-9)22-14-7-13(18)11(16)6-12(14)17/h2-8,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQSYNKZJVAYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542780
Record name 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid

CAS RN

61955-11-1
Record name 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2,5-dichloro-4-hydroxyphenoxy)phenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ML Romano, GR Stephenson, A Tal, JC Hall - Pesticide biochemistry and …, 1993 - Elsevier
Etiolated shoot segments of wheat (Triticum aestivum L. cv. Fredrick) and barley (Hordeum vulgare L. cv. Legér) were incubated in buffer amended with the herbicides fenoxaprop-ethyl (…
Number of citations: 67 www.sciencedirect.com
M Schwalbe, E Dorn, K Beyermann - Journal of Agricultural and …, 1984 - ACS Publications
MATERIALS AND METHODS Reagents and Equipment. Diclofop-methyl, dichlofop, 14C-labeled diclofop-methyl (specific activity 733 MBq/g), and the compounds tested for their cross-…
Number of citations: 64 pubs.acs.org
KM Cocker, DS Northcroft… - Pest Management …, 2001 - Wiley Online Library
Herbicide‐resistant Lolium multiflorum (Italian rye‐grass) was first reported in the UK in 1993 and had been confirmed on 25 farms by 1999. In this study, resistance to five herbicides …
Number of citations: 73 onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
According to Article 12 of Regulation ( EC ) No 396/2005, EFSA has reviewed the maximum residue levels ( MRL s) currently established at European level for the pesticide active …
Number of citations: 4 efsa.onlinelibrary.wiley.com

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